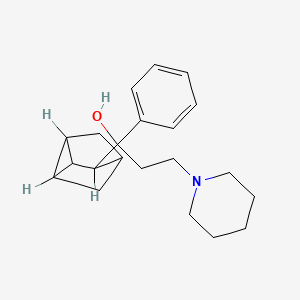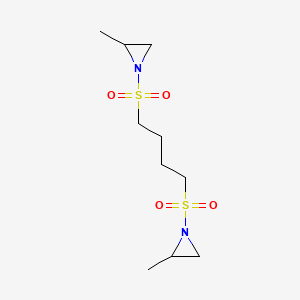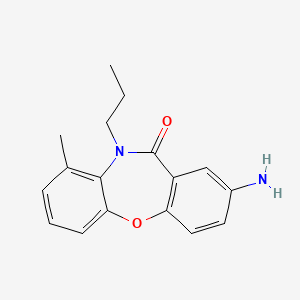
2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. The starting materials are usually aromatic compounds that undergo a series of functional group transformations, including nitration, reduction, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced technologies like microwave-assisted synthesis or flow chemistry can enhance the scalability and sustainability of the production process.
化学反応の分析
Types of Reactions
2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or quinones.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the aromatic ring or nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity and potential as a pharmacological agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic processes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one include other dibenzoxazepines and related heterocyclic compounds. Examples include:
- 2-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- 2-Amino-9-ethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the amino group, the methyl and propyl substituents, and the dibenzoxazepine core
特性
CAS番号 |
140412-94-8 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC名 |
8-amino-4-methyl-5-propylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C17H18N2O2/c1-3-9-19-16-11(2)5-4-6-15(16)21-14-8-7-12(18)10-13(14)17(19)20/h4-8,10H,3,9,18H2,1-2H3 |
InChIキー |
NIIDNAOMTQCSGR-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C=CC=C2OC3=C(C1=O)C=C(C=C3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



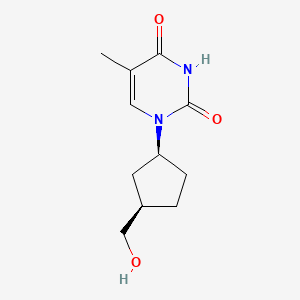
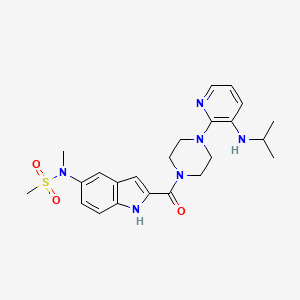
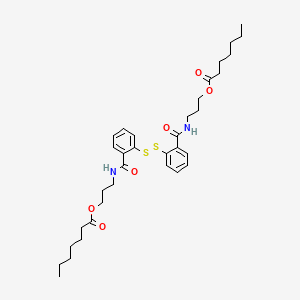
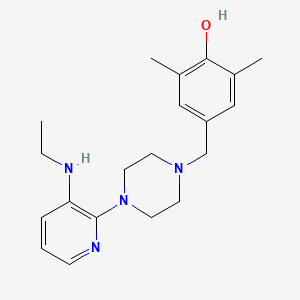

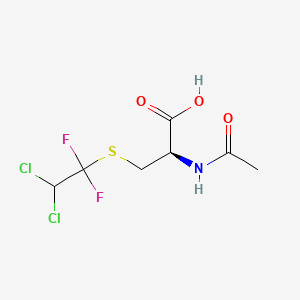
![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
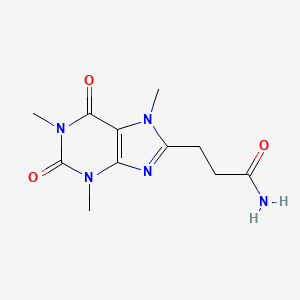


![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
